molecular formula C8H9Br2N B8752008 2-Bromo-6-(1-bromopropyl)pyridine

2-Bromo-6-(1-bromopropyl)pyridine

Katalognummer: B8752008
Molekulargewicht: 278.97 g/mol
InChI-Schlüssel: FENYTKXLYZJAER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(1-bromopropyl)pyridine is a brominated pyridine derivative featuring a bromine atom at the 2-position and a 1-bromopropyl substituent at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, where the bromine atoms act as leaving groups for nucleophilic substitution or metal-catalyzed transformations.

Eigenschaften

Molekularformel

C8H9Br2N

Molekulargewicht

278.97 g/mol

IUPAC-Name

2-bromo-6-(1-bromopropyl)pyridine

InChI

InChI=1S/C8H9Br2N/c1-2-6(9)7-4-3-5-8(10)11-7/h3-6H,2H2,1H3

InChI-Schlüssel

FENYTKXLYZJAER-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=NC(=CC=C1)Br)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The reactivity and applications of brominated pyridines are heavily influenced by substituents. Key analogs include:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Bromo-6-(1-bromopropyl)pyridine C₈H₉Br₂N 1-bromopropyl 287.97 Not reported Organic synthesis intermediates
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N Trifluoromethyl 225.99 49–50 Pharmaceuticals, agrochemicals
2-Bromo-3-methylpyridine C₆H₆BrN Methyl 172.02 Not reported Research, catalysis
2-Bromo-6-isopropylpyridine C₈H₁₀BrN Isopropyl 200.08 Not reported Synthesis intermediates
2-Bromo-6-(bromomethyl)pyridine C₆H₅Br₂N Bromomethyl 250.92 Not reported Industrial research
Substituent Analysis:
  • Trifluoromethyl (CF₃) : Electron-withdrawing, enhancing metabolic stability in pharmaceuticals and agrochemicals .
  • Methyl (CH₃) : Electron-donating, increasing pyridine basicity and steric accessibility for reactions .
  • Isopropyl (C₃H₇) : Bulky, introducing steric hindrance that may slow reaction kinetics .
  • Bromomethyl (CH₂Br) : Similar to bromopropyl but shorter, limiting lipophilicity .

Physical and Chemical Properties

  • Melting Points : The trifluoromethyl analog exhibits a sharp melting point (49–50°C) due to its crystalline structure , while brominated alkyl chains (e.g., bromopropyl) may lower melting points due to reduced crystallinity.
  • Reactivity : Bromine atoms at the 2- and 6-positions facilitate Suzuki-Miyaura or Ullmann coupling reactions. The trifluoromethyl group’s electron-withdrawing nature accelerates electrophilic substitutions compared to alkyl-substituted analogs .
  • Solubility : Longer alkyl chains (e.g., bromopropyl) enhance solubility in organic solvents like dichloromethane or toluene, whereas trifluoromethyl groups improve solubility in fluorinated solvents.

Vorbereitungsmethoden

Radical Bromination of 6-Propyl-2-bromopyridine

A direct approach involves the radical bromination of 6-propyl-2-bromopyridine at the terminal position of the propyl chain. This method parallels the bromination of toluene derivatives described in CN102070420B, where hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) facilitate allylic or terminal bromination under light irradiation.

Procedure :

  • Substrate Preparation : 6-Propyl-2-bromopyridine is synthesized via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura).

  • Bromination : The substrate is dissolved in dichloromethane, and HBr (48%) is added. H₂O₂ is introduced dropwise under UV light at 40–60°C for 6–24 hours.

  • Workup : The reaction mixture is washed with sodium sulfite to quench excess bromine, followed by extraction and silica gel chromatography.

Key Data :

  • Yield : ~65–75% (extrapolated from analogous reactions in).

  • Purity : ≥99% (by GC-MS).

  • Conditions : Light-dependent radical mechanism ensures selective terminal bromination.

Sequential Bromination and Alkylation

Bromomethyl Intermediate Formation

CN109879815B outlines a method for synthesizing 2-bromo-6-bromomethylpyridine from 2-bromo-6-methylpyridine using liquid bromine. This intermediate can undergo further alkylation to introduce the propyl chain.

Step 1: Bromination of Methyl Group

  • Reaction : 2-Bromo-6-methylpyridine is treated with liquid bromine in dichloromethane/water at 10–20°C, followed by heating to 50°C for 10 hours.

  • Outcome : A mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine is obtained (molar ratio 6:1).

Step 2: Alkylation with 1-Bromopropane

  • Reaction : The bromomethyl intermediate reacts with 1-bromopropane in the presence of cesium fluoride (CsF) in dimethylformamide (DMF) at 30°C for 12 hours.

  • Mechanism : Nucleophilic substitution (SN2) displaces the bromide, extending the alkyl chain.

Key Data :

  • Overall Yield : ~55–60% (combined steps).

  • Challenges : Competing elimination reactions require careful temperature control.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A modular approach employs palladium-catalyzed coupling to attach a pre-functionalized bromopropyl group to the pyridine ring. This method, inspired by ACS Medicinal Chemistry Letters, uses a boronic acid derivative.

Procedure :

  • Boronic Acid Synthesis : 1-Bromopropane is converted to 3-bromopropylboronic acid via hydroboration.

  • Coupling : 2,6-Dibromopyridine reacts with 3-bromopropylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C for 24 hours.

Key Data :

  • Yield : ~70% (isolated via column chromatography).

  • Advantages : High regioselectivity for the 6-position due to steric and electronic effects.

Sommelet Reaction and Chain Elongation

Aldehyde Intermediate Strategy

CN109879815B describes the conversion of 2-bromo-6-bromomethylpyridine to an aldehyde using urotropin (hexamethylenetetramine). The aldehyde serves as a platform for chain elongation.

Step 1: Aldehyde Formation

  • Reaction : Bromomethylpyridine reacts with urotropin in ethanol at 30–50°C for 10–14 hours.

  • Product : 2-Bromo-6-aldehydepyridine.

Step 2: Wittig Reaction

  • Reaction : The aldehyde undergoes a Wittig reaction with (1-bromopropyl)triphenylphosphonium ylide to form the 1-bromopropyl group.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

Key Data :

  • Yield : ~50–55% (over two steps).

  • Limitations : Requires stoichiometric phosphine reagents, increasing cost.

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Radical Bromination65–75%ModerateLowHigh
Sequential Bromination55–60%HighMediumMedium
Suzuki Coupling70%ModerateHighHigh
Sommelet-Wittig50–55%HighHighLow

Q & A

Q. What are the critical storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in sealed, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and oxidizers. Decomposition products (e.g., HBr) require ventilation and neutralization traps. Stability studies under accelerated conditions (40°C/75% RH) predict shelf life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.